1-(adamantan-1-yl)-3,3,3-trifluoropropan-1-amine hydrochloride
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Overview
Description
1-(Adamantan-1-yl)-3,3,3-trifluoropropan-1-amine hydrochloride is a compound that features a unique adamantane structure combined with a trifluoropropylamine moiety. The adamantane core is a highly symmetrical, polycyclic cage structure known for its rigidity and stability. The trifluoropropylamine group introduces fluorine atoms, which are known for their electron-withdrawing properties and ability to enhance the biological activity of compounds. This combination makes this compound an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 1-(adamantan-1-yl)-3,3,3-trifluoropropan-1-amine hydrochloride typically involves multiple steps, starting from readily available adamantane derivatives. One common synthetic route includes the following steps:
Functionalization of Adamantane: The adamantane core is first functionalized to introduce reactive groups, such as halides or hydroxyl groups.
Formation of Trifluoropropylamine: The trifluoropropylamine moiety is synthesized separately, often starting from trifluoropropyl halides.
Coupling Reaction: The functionalized adamantane is then coupled with the trifluoropropylamine under suitable conditions, such as in the presence of a base or a catalyst.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-(Adamantan-1-yl)-3,3,3-trifluoropropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketones back to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium azide or thiols.
Hydrolysis: The hydrochloride salt can be hydrolyzed under basic conditions to yield the free amine.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(Adamantan-1-yl)-3,3,3-trifluoropropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes, including enzyme interactions and protein folding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties
Mechanism of Action
The mechanism of action of 1-(adamantan-1-yl)-3,3,3-trifluoropropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid scaffold that can enhance binding affinity, while the trifluoropropylamine group can modulate electronic properties and improve membrane permeability. These interactions can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
1-(Adamantan-1-yl)-3,3,3-trifluoropropan-1-amine hydrochloride can be compared with other adamantane derivatives, such as:
Amantadine: Known for its antiviral and antiparkinsonian activities.
Rimantadine: Similar to amantadine but with improved pharmacokinetic properties.
Memantine: Used in the treatment of Alzheimer’s disease due to its NMDA receptor antagonism.
Bromantane: Exhibits psychostimulant and adaptogenic effects.
The uniqueness of this compound lies in its trifluoropropylamine group, which imparts distinct electronic and steric properties, potentially leading to novel biological activities .
Properties
CAS No. |
2287343-99-9 |
---|---|
Molecular Formula |
C13H21ClF3N |
Molecular Weight |
283.8 |
Purity |
95 |
Origin of Product |
United States |
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